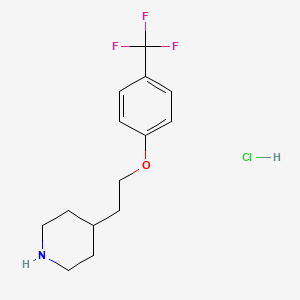

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride

Description

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride is a piperidine derivative featuring a phenoxyethyl substituent at the 4-position of the piperidine ring, with a para-trifluoromethyl (-CF₃) group on the phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for targeting proteins like retinol-binding protein 4 (RBP4) antagonists . Its molecular formula is C₁₄H₁₇F₃NO·HCl, with a molecular weight of 323.75 g/mol. The ethyl linker between the piperidine and phenoxy groups introduces conformational flexibility, which may influence receptor binding kinetics.

Properties

IUPAC Name |

4-[2-[4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-1-3-13(4-2-12)19-10-7-11-5-8-18-9-6-11;/h1-4,11,18H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLMZAMZYZKKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219972-06-1 | |

| Record name | Piperidine, 4-[2-[4-(trifluoromethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Overview

This method involves a multi-step synthesis starting from a pyridine derivative, proceeding through quaternization, reduction, and salt formation. It is characterized by its relatively straightforward process, high yield, and ease of purification.

Step-by-step Process

| Step | Description | Reagents & Conditions | Key Outcomes | |

|---|---|---|---|---|

| 1 | Formation of N-benzyl pyridinium salt | 4-(Trifluoromethyl)phenoxy pyridine + benzylic halide | Conducted in a suitable solvent (e.g., THF) at room temperature or mild heating | Produces the pyridinium salt with high efficiency |

| 2 | Reduction to tetrahydropyridine | Reductive agent (e.g., sodium borohydride) | Conducted at 0-40°C, with controlled addition of acid (e.g., acetic acid) | Yields N-benzyl tetrahydropyridine derivative with high purity (~96%) and yield (~99%) |

| 3 | Conversion to piperidinium salt | Acid (e.g., hydrochloric acid) + hydrogen source | Reaction in presence of a catalyst, under mild conditions | Produces the piperidinium salt with high purity |

| 4 | Salt formation to hydrochloride | Alkali (e.g., sodium hydroxide) | Neutralization step to obtain the final hydrochloride salt | Final product with high purity and yield |

Research Data

- Yield : Up to 99%

- Purity : >96%

- Reaction conditions : Mild, ambient to moderate temperatures, simple purification by crystallization

Advantages

- High yield and purity

- Simple operational steps

- Cost-effective, using common reagents

Alternative Synthesis via Mitsunobu Reaction

Overview

This route employs the Mitsunobu reaction to directly couple 4-(trifluoromethoxy)phenol with a protected piperidine derivative, followed by deprotection and salt formation.

| Step | Description | Reagents & Conditions | Key Outcomes | |

|---|---|---|---|---|

| 1 | Coupling via Mitsunobu | 4-(Trifluoromethoxy)phenol + N-protected piperidine | Use of triphenylphosphine and diethyl azodicarboxylate (DEAD) in an inert solvent | Efficient coupling but generates triphenylphosphine oxide as waste |

| 2 | Deprotection | Acidic conditions | Removal of protecting groups | |

| 3 | Salt formation | Acidic work-up | Produces the hydrochloride salt |

Research Data

- Drawbacks : Excess triphenylphosphine oxide requires purification (column chromatography)

- Reaction efficiency : Moderate, with lower conversion ratios (~70-80%)

Advantages

- Direct coupling reduces steps

- Suitable for small-scale synthesis

Preparation Using Halogenated Precursors

Overview

This method involves halogenated pyridine derivatives reacting with nucleophiles, often requiring expensive catalysts such as platinum oxide, which increases costs and complexity.

| Step | Description | Reagents & Conditions | Key Outcomes |

|---|---|---|---|

| 1 | Halogenation of pyridine | Starting from 4-halogen pyridine | Costly and requires specific halogenation conditions |

| 2 | Catalytic reduction | Platinum-based catalysts at high temperature | High operational cost and potential impurities |

| 3 | Salt formation | Acid-base reactions | Final product obtained with purification challenges |

Research Data

Advantages

- Well-established but less economical for large-scale production

Summary of Preparation Methods

| Method | Key Features | Cost | Yield | Purity | Operational Complexity |

|---|---|---|---|---|---|

| Nucleophilic substitution + reduction | High yield, simple | Low | >99% | >96% | Low |

| Mitsunobu coupling | Moderate yield, direct | Moderate | 70-80% | Good | Moderate |

| Halogenation with catalytic reduction | Costly, complex | High | 60-70% | Variable | High |

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Neuropharmacological Applications

The compound is being investigated for its potential as a selective serotonin reuptake inhibitor (SSRI), similar to established drugs like fluoxetine and citalopram. Research indicates that compounds with a trifluoromethyl group can enhance binding affinity to serotonin transporters, making them effective in treating depression and anxiety disorders .

Enzyme Inhibition

Studies have shown that 4-(2-(4-(trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride may inhibit specific enzymes involved in various metabolic pathways. This property is particularly valuable in developing drugs targeting conditions such as neuropathic pain and other central nervous system disorders .

Potential Antimicrobial Activity

Research into the antimicrobial properties of this compound suggests it may exhibit activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Chemical Research

Synthesis of Complex Molecules

As a versatile building block, 4-(2-(4-(trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride is utilized in organic synthesis to create more complex chemical entities. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in drug development and material sciences.

Material Science Applications

The unique properties of the trifluoromethyl group contribute to the thermal stability and chemical resistance of polymers and other materials. This compound can be incorporated into new materials with enhanced performance characteristics for use in high-tech applications .

Biochemical Studies

Biochemical Pathways Interaction

Research has focused on how this compound interacts with biological macromolecules, particularly its binding mechanisms with proteins and enzymes. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic potential .

Case Studies and Findings

- A study demonstrated that derivatives of this compound exhibit varying degrees of enzyme inhibition, suggesting potential pathways for drug development targeting specific diseases.

- Another research project highlighted the compound's ability to modulate neurotransmitter systems, indicating its relevance in treating psychiatric disorders.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential SSRI; enzyme inhibition; antimicrobial activity |

| Chemical Research | Building block for complex molecules; nucleophilic substitutions; coupling reactions |

| Material Science | Enhances thermal stability; chemical resistance in polymers |

| Biochemical Studies | Interaction with biological macromolecules; modulation of neurotransmitter systems |

Mechanism of Action

The mechanism of action of 4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its binding affinity to receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Pharmacological and Toxicological Profiles

- Target Compound: The para-trifluoromethyl group optimizes binding to hydrophobic pockets in proteins like RBP4, as seen in related nonretinoid antagonists . No specific toxicity data are available, but the -CF₃ group is generally associated with low acute toxicity in similar compounds .

- However, its smaller size (lacking the ethyl linker) may limit bioavailability .

- Chloro-Methyl Derivative (4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine HCl): The -CH₃ group enhances membrane permeability, but the ortho-chloro substituent may induce hepatotoxicity via metabolic activation .

Regulatory and Environmental Considerations

- Target Compound: Limited ecotoxicological data are available. Analogues like 4-(diphenylmethoxy)piperidine HCl show incomplete environmental impact studies, suggesting caution in disposal .

Biological Activity

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The incorporation of trifluoromethyl groups into organic molecules has been associated with enhanced pharmacological profiles, making this compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride is C14H16ClF3N, featuring a piperidine ring connected to a phenoxy group that carries a trifluoromethyl substituent. The presence of the trifluoromethyl group is known to influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity to various receptors and enzymes, which can lead to significant biological effects, including enzyme inhibition and modulation of signaling pathways.

Biological Activities

Research indicates that compounds similar to 4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride exhibit a range of biological activities:

- Enzyme Inhibition : Studies suggest that piperidine derivatives can inhibit enzymes such as aspartic proteases. The trifluoromethyl group contributes to the potency and selectivity against these targets.

- Anticancer Properties : Compounds with similar structures have shown potential in anticancer applications by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Neuroprotective Effects : Some studies have indicated that such compounds could have neuroprotective effects, potentially useful in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study examining the enzyme inhibition properties of related piperidine compounds, it was found that the introduction of the trifluoromethyl group significantly increased binding affinity to target enzymes. This was evidenced by IC50 values that demonstrated enhanced potency compared to non-fluorinated analogs.

Case Study: Anticancer Activity

Research involving derivatives of this compound indicated its potential in cancer therapy. For instance, a related piperidine derivative demonstrated a reduction in tumor size in preclinical models, highlighting its therapeutic promise .

Pharmacokinetic Properties

The pharmacokinetic profile of 4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride has not been extensively characterized; however, related compounds have shown favorable absorption and distribution characteristics. The presence of the trifluoromethyl group often correlates with improved metabolic stability and bioavailability, which are crucial for effective therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride, and how can reaction conditions be optimized?

- Methodology : Target the nucleophilic substitution of a phenoxyethyl group onto a piperidine scaffold. For example:

- React 4-(trifluoromethyl)phenol with ethylene dibromide to form the phenoxyethyl bromide intermediate.

- Perform a nucleophilic substitution with piperidine under alkaline conditions (e.g., triethylamine as a base) .

- Optimize yield by varying solvent polarity (e.g., dichloromethane vs. toluene), temperature (40–80°C), and stoichiometric ratios .

- Validation : Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm the piperidine ring, phenoxyethyl linkage, and trifluoromethyl group. The CF group will appear as a singlet in F NMR .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak at calculated m/z) .

- FT-IR : Identify C-O-C (phenoxy) stretching at ~1250 cm and piperidine N-H vibrations .

Q. How can researchers address gaps in toxicological data for this compound?

- Methodology :

- Conduct in vitro assays: Acute toxicity (e.g., brine shrimp lethality), cytotoxicity (MTT assay on HEK293 cells), and Ames test for mutagenicity .

- Cross-reference structurally similar compounds (e.g., diphenylpyraline hydrochloride, LD 698 mg/kg in rats) to estimate safety thresholds .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic yields of piperidine derivatives?

- Methodology :

- Replicate conflicting protocols with controlled variables (e.g., humidity, reagent purity).

- Use DOE (Design of Experiments) to identify critical factors (e.g., catalyst loading, reaction time) .

- Analyze byproducts via LC-MS to trace side reactions (e.g., over-alkylation or hydrolysis) .

Q. How does the trifluoromethylphenoxy group influence the compound’s pharmacological activity?

- Methodology :

- Compare SAR (Structure-Activity Relationship) with analogs lacking CF or phenoxy groups.

- Test receptor binding affinity (e.g., radioligand assays for CNS targets) and logP (lipophilicity) to correlate CF’s electron-withdrawing effects with bioavailability .

Q. What are the metabolic pathways of this compound in mammalian systems?

- Methodology :

- Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS.

- Key pathways: Oxidative dealkylation of the ethoxy linker or hydroxylation of the piperidine ring .

Q. How can enantiomeric impurities be detected and minimized during synthesis?

- Methodology :

- Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Optimize asymmetric synthesis with chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution .

Stability and Reactivity

Q. Under what conditions does this compound degrade, and how can stability be improved?

- Methodology :

- Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Degradation pathways: Hydrolysis of the ether bond under acidic/alkaline conditions. Stabilize via lyophilization or inert packaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.